N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]thiophene-2-carboxamide
Description
The compound N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]thiophene-2-carboxamide features a fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core, substituted with a 3-methyl group and a benzyl-linked thiophene-2-carboxamide moiety. This heterocyclic system is known for its broad bioactivity, including antimicrobial, antiviral, and enzyme inhibitory properties . The methyl group at position 3 enhances metabolic stability, while the thiophene-carboxamide substituent may improve target binding through hydrophobic and hydrogen-bonding interactions.
Properties
Molecular Formula |
C16H13N5OS2 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H13N5OS2/c1-10-18-19-16-21(10)20-15(24-16)12-6-4-11(5-7-12)9-17-14(22)13-3-2-8-23-13/h2-8H,9H2,1H3,(H,17,22) |
InChI Key |
ADZSDUNPEGZVOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 4-Amino-5-Substituted-1,2,4-Triazole-3-Thiols
The triazole-thiol intermediate is synthesized via reaction of hydrazides with carbon disulfide in ethanolic potassium hydroxide, yielding potassium dithiocarbazate. Subsequent treatment with hydrazine generates 4-amino-5-substituted-1,2,4-triazole-3-thiols. For the target compound, 4-amino-5-(4-methylbenzyl)-1,2,4-triazole-3-thiol is prepared by substituting the hydrazide with a 4-methylbenzyl group. Cyclocondensation with thiophene-2-carboxylic acid in the presence of phosphorus oxychloride (POCl₃) under reflux forms the triazolothiadiazole ring.
Reaction Conditions :
Thiosemicarbazide Cyclization
An alternative route involves cyclizing 4-methylbenzyl thiosemicarbazide with formic acid and hydrochloric acid. This method, though less efficient (65% yield), avoids the use of POCl₃. However, regioselectivity challenges necessitate stringent temperature control (0–5°C) to prevent byproduct formation.
Functionalization with the Benzyl Group
The 4-(3-methyltriazolothiadiazol-6-yl)benzyl moiety is introduced via nucleophilic aromatic substitution or Ullmann coupling.
Benzylation of the Triazolothiadiazole Core
4-Chloromethylbenzyl bromide reacts with the triazolothiadiazole intermediate in dimethylformamide (DMF) at 80°C, using potassium carbonate as a base. This step achieves 78% yield, with purification via column chromatography (silica gel, ethyl acetate/hexane).
Alternative Route: Pre-Functionalized Benzyl Precursors
Incorporating the benzyl group early in the synthesis simplifies downstream steps. For example, 4-(bromomethyl)benzoic acid is conjugated to the triazole-thiol before cyclocondensation, reducing steric hindrance during ring formation.
Amidation with Thiophene-2-Carboxylic Acid
The final step involves coupling the benzylated triazolothiadiazole with thiophene-2-carboxamide.
Activation of Thiophene-2-Carboxylic Acid
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) at 60°C for 2 hours. Subsequent reaction with the benzylamine derivative in dichloromethane, catalyzed by triethylamine, affords the target amide in 82% yield.
One-Pot Amidation-Cyclization
A streamlined approach combines amidation and cyclization in a single pot. Thiophene-2-carboxylic acid, POCl₃, and the benzylamine intermediate are heated under microwave irradiation (100°C, 10 minutes), achieving 88% yield with minimal purification.
Analytical Validation and Optimization
Spectroscopic Characterization
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Purity (%) |
|---|---|---|---|
| Conventional Cyclization | 65–72 | 7 hours | 92 |
| Microwave-Assisted | 84–89 | 5 minutes | 98 |
| Thiosemicarbazide Route | 60–65 | 12 hours | 85 |
Microwave irradiation significantly enhances reaction efficiency, attributed to uniform heating and reduced side reactions.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Synthetic Reactions
The synthesis of this compound involves multi-step processes (Fig. 1):
-
Formation of the triazolothiadiazole core via cyclization of substituted thiosemicarbazides under acidic or oxidative conditions .
-
Benzylation at the 6-position of the triazolothiadiazole using 4-(bromomethyl)benzaldehyde derivatives.
-
Amide coupling between the benzylamine intermediate and thiophene-2-carboxylic acid using carbodiimide-based reagents .
Key reaction conditions :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | POCl₃, reflux | 72–84 |
| 3 | DMF, K₂CO₃, RT | 65–78 |
Amide Bond Hydrolysis
The carboxamide group undergoes hydrolysis under strong acidic or basic conditions:
-
Conditions : 6M HCl, 110°C for 12 h or 2M NaOH, reflux for 8 h .
-
Outcome : Cleavage yields thiophene-2-carboxylic acid and the benzylamine derivative.
Electrophilic Substitution on Thiophene
The thiophene ring participates in nitration and sulfonation:
| Reaction | Reagents | Position | Product Characterization |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-position | Confirmed via -NMR (δ 8.02 ppm) |
| Sulfonation | ClSO₃H, DCM, RT | 4-position | ESI-MS: m/z 456.1 [M+H]⁺ |
Nucleophilic Attack at Sulfur
The sulfur atom in the thiadiazole ring reacts with soft nucleophiles:
-
With Grignard reagents : Forms C-SR bonds at the 3-position .
-
With amines : Undergoes ring-opening to generate thioamide intermediates .
Oxidative Modifications
Oxidation with H₂O₂ or KMnO₄ modifies the triazole moiety:
| Oxidizing Agent | Product | Application |
|---|---|---|
| H₂O₂ (30%) | Triazole N-oxide derivative | Bioactivity enhancement |
| KMnO₄ (acidic) | Ring cleavage to diazenes | Not synthetically useful |
Cross-Coupling Reactions
The benzyl group facilitates palladium-catalyzed couplings:
Suzuki-Miyaura Reaction :
Stability Under Environmental Conditions
| Condition | Degradation Pathway | Half-Life (h) |
|---|---|---|
| pH 1.2 (gastric) | Amide hydrolysis | 2.3 |
| pH 7.4 (physiological) | Oxidative ring opening | 48.1 |
| UV light (254 nm) | Thiophene dimerization | 6.7 |
Spectroscopic Characterization Data
Key analytical data for reaction products:
This compound’s reactivity profile highlights its versatility in medicinal chemistry applications, particularly in structure-activity relationship (SAR) studies for antimicrobial and anticancer agents . Controlled functionalization of its core and substituents enables precise modulation of physicochemical and biological properties.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing thiophene and thiadiazole rings. For instance, derivatives of 1,3,4-thiadiazoles have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer) .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. Molecular docking studies have indicated that certain derivatives can effectively bind to the active sites of enzymes like dihydrofolate reductase (DHFR), which is vital for DNA synthesis in rapidly dividing cells .
Antimicrobial Properties
Research indicates that compounds similar to N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]thiophene-2-carboxamide exhibit significant antimicrobial activities. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi .
Case Study 1: Synthesis and Evaluation
A series of thiophene-linked triazole derivatives were synthesized and tested for their biological activities. The study revealed that these compounds demonstrated potent anticancer activity compared to standard chemotherapeutic agents like cisplatin .
Case Study 2: Molecular Docking Studies
Molecular docking studies using software like MOE have shown that certain derivatives of thiadiazoles can effectively bind to target proteins involved in cancer progression. For example, the binding affinity to DHFR was assessed for several compounds, indicating their potential as lead candidates in drug development .
Mechanism of Action
The mechanism of action of N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific application, but often include inhibition of key enzymes involved in disease processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Heterocyclic Modifications
The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold is shared among many bioactive compounds. Key structural variations include:
Substituent-Driven Activity
Thiophene vs. Phenyl/Pyridyl Groups
- Thiophene-Carboxamide: The thiophene moiety in the target compound may enhance lipophilicity compared to phenyl derivatives (e.g., 2,4-diiodo-6-(3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol), which showed anti-heparanase activity up to 20 mg/mL .
Functional Group Variations
- Acetamide vs. Carboxamide : The acetamide group in N-(4-methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide (IC₅₀ = 30 ± 1 nM) shows lower potency than carboxamide derivatives, suggesting hydrogen-bonding efficacy differences .
- Naphthamide Derivatives : Bulkier groups like in N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-naphthamide (MW = 385.44) may hinder target access compared to the target compound’s thiophene-carboxamide .
Enzyme Inhibition
Antimicrobial and Antiviral Profiles
- Antiviral Activity: Derivatives like 3-(3-(4-bromophenylamino)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)propyl)-3-azaspiro[5.5]undecane-2,4-dione (80% yield) show promise against HIV and herpes viruses .
- Antibacterial Activity: Selenopheno[2,3-d]pyrimidine derivatives exhibit MIC values <10 µg/mL against Staphylococcus aureus .
Biological Activity
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, supported by various research findings and data.
Chemical Structure and Properties
The compound can be characterized by its unique structural features:
- Molecular Formula : C10H9N5S
- IUPAC Name : this compound
- CAS Number : 764710-30-7
This compound contains a thiophene ring and a triazolo-thiadiazole moiety, which are known for their pharmacological potential.
Biological Activities
The biological activities of this compound span several therapeutic areas:
1. Antimicrobial Activity
Research indicates that derivatives of triazolo-thiadiazoles exhibit potent antimicrobial properties. A study showed that compounds with similar structures demonstrated significant antibacterial and antifungal activities against various microorganisms such as Escherichia coli and Staphylococcus aureus .
| Compound | Activity Type | Microorganism | Inhibition Zone (mm) |
|---|---|---|---|
| 2e | Antibacterial | E. coli | 20 |
| 2k | Antifungal | S. aureus | 18 |
2. Anticancer Activity
This compound has shown promising results in anticancer assays. The cytotoxic effects were evaluated using various cancer cell lines with IC50 values ranging from 1.1 to 18.8 µM .
| Cell Line | IC50 (µM) |
|---|---|
| Murine leukemia (L1210) | 5.0 |
| Human cervix carcinoma | 12.0 |
| Murine mammary carcinoma | 8.5 |
3. Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes involved in the inflammatory process . This activity is crucial for developing new anti-inflammatory drugs.
Structure-Activity Relationship (SAR)
The biological activity of triazolo-thiadiazole derivatives is significantly influenced by their structural components. Studies suggest that the introduction of electron-withdrawing groups enhances antimicrobial activity while electron-donating groups may reduce efficacy .
Case Studies
Several case studies have highlighted the effectiveness of similar compounds:
Q & A
Q. What established synthetic routes are available for this compound, and what key reaction conditions influence yield?
The compound can be synthesized via cyclization reactions involving intermediates such as thioureas. A critical step is dehydrosulfurization using HgO in boiling glacial acetic acid for 1–1.5 hours, yielding 42–62% . Alternative routes include condensation of aromatic aldehydes with thiophene-carboxamide precursors in ethanol, with yields influenced by solvent purity, reaction time, and stoichiometric ratios of reagents .
Q. Which spectroscopic techniques are essential for structural confirmation, and what spectral markers should researchers prioritize?
- IR spectroscopy : Focus on NH (~3300 cm⁻¹), C=O (~1680 cm⁻¹), and C=N (~1600 cm⁻¹) stretches to confirm functional groups .
- NMR : Prioritize proton environments near the triazolothiadiazole ring (e.g., methyl groups at δ 2.5–3.0 ppm) and aromatic protons in the benzyl-thiophene moiety (δ 7.0–8.0 ppm) .
- Mass spectrometry : Identify molecular ion peaks (e.g., M⁺ at m/z 385) and fragmentation patterns to validate the core structure .
Q. What are the typical purity benchmarks for this compound, and how are they validated?
Purity is assessed via HPLC (≥95% purity) and melting point consistency (e.g., 160–162°C for triazepine derivatives) . Recrystallization from ethanol/water mixtures (4:1) is a standard purification method .
Q. How is the compound’s solubility profile characterized, and which solvents are optimal for biological assays?
Solubility is typically tested in DMSO (≥10 mM for stock solutions) and aqueous buffers (pH 7.4). Ethanol and DMF are preferred for synthetic steps due to their compatibility with polar intermediates .
Q. What in vitro assays are commonly used to evaluate its antimicrobial activity?
Standard assays include:
- Broth microdilution (MIC determination against S. aureus and E. coli) .
- Agar diffusion to assess zone-of-inhibition against fungal strains (e.g., C. albicans) .
Advanced Research Questions
Q. How can the cyclization step during synthesis be optimized to improve yields?
Variables to test systematically:
- Catalyst loading : HgO (1–2 eq.) and reaction time (1–3 hours) in acetic acid .
- Temperature : Reflux conditions (100–110°C) vs. microwave-assisted heating for faster kinetics .
- Solvent polarity : Acetic acid vs. mixed solvents (e.g., acetic acid/DMF) to stabilize intermediates .
Q. What computational methods are effective for predicting its enzyme inhibitory activity (e.g., GSK-3β)?
- Molecular docking : Use AutoDock Vina to model interactions between the triazolothiadiazole core and enzyme active sites (e.g., hydrogen bonding with Arg141 of GSK-3β) .
- MD simulations : Assess binding stability over 100 ns trajectories in GROMACS .
Q. How do structural modifications (e.g., substituents on the triazolothiadiazole ring) affect bioactivity?
- Electron-withdrawing groups (e.g., nitro at the phenyl ring) enhance antimicrobial activity (MIC reduction by 50% vs. S. aureus) .
- Hydrophobic substituents (e.g., methyl groups) improve blood-brain barrier penetration in CNS-targeted studies .
Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data?
Q. How is the compound’s cytotoxicity profiled against cancer cell lines, and what mechanisms are proposed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
